molecular formula C8H12N2 B1584979 1,4-Benzenedimethanamine CAS No. 539-48-0

1,4-Benzenedimethanamine

Cat. No. B1584979
CAS RN: 539-48-0
M. Wt: 136.19 g/mol
InChI Key: ISKQADXMHQSTHK-UHFFFAOYSA-N
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Patent
US04973746

Procedure details

5.1 g of terephthalonitrile, 1.0 g of catalyst (Ni 5136P from Harshaw/Filtrol--contains 65% nickel on a silica-alumina support), and about 85 g of ethanol/ammonia (contains about 10 wt % ammonia) were charged to a 300 cc stainless steel pressure reactor. After a nitrogen purge, the vessel was charged to a pressure of 500 to 1000 psi with hydrogen. The temperature was then increased until the reaction temperature of 150° C. had been obtained (typically 20-30 min). After the desired reaction interval, the contents were cooled and sampled. Product analysis and conversion were determined by gas chromatography. Yields of para-xylylenediamine varied between 63-81% depending on hydrogen pressure and reaction time which is preferrably from 2 to 8 hours. The remainder of the product was saturated para-xylylenediamine (1.4 bis (aminomethyl) cyclohexane. Table IV sets forth specific examples of reactions run to obtain the diamines from hydrogenation of terephthalonitrile.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C(O)C.N>[Ni]>[C:2]1([CH2:1][NH2:10])[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N
Step Two
Name
Quantity
85 g
Type
reactant
Smiles
C(C)O.N
Step Three
Name
catalyst
Quantity
1 g
Type
catalyst
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged to a 300 cc stainless steel pressure reactor
CUSTOM
Type
CUSTOM
Details
After a nitrogen purge
ADDITION
Type
ADDITION
Details
the vessel was charged to a pressure of 500 to 1000 psi with hydrogen
CUSTOM
Type
CUSTOM
Details
had been obtained (typically 20-30 min)
Duration
25 (± 5) min
CUSTOM
Type
CUSTOM
Details
After the desired reaction interval
TEMPERATURE
Type
TEMPERATURE
Details
the contents were cooled
ALIQUOT
Type
ALIQUOT
Details
sampled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CN)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.